3-Chloro-2-methylbiphenyl-d5

Description

BenchChem offers high-quality 3-Chloro-2-methylbiphenyl-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylbiphenyl-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

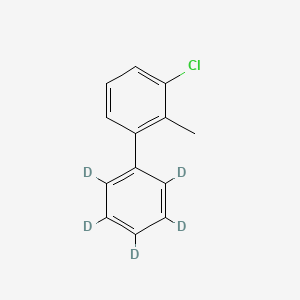

IUPAC Name |

1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXJARJANRFDKX-QRKCWBMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)Cl)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural Elucidation and Synthesis of 3-Chloro-2-methylbiphenyl-d5 as a Bioanalytical Internal Standard

Executive Summary & Utility

In the high-stakes domain of pharmacokinetic (PK) and environmental toxicology profiling, the integrity of quantitative data relies heavily on the quality of Internal Standards (IS). 3-Chloro-2-methylbiphenyl-d5 represents a critical class of Stable Isotope Labeled (SIL) standards used to quantify polychlorinated biphenyl (PCB) metabolites and sterically hindered biaryl drug candidates.[1]

This guide details the structural elucidation and synthesis of this specific isotopologue. The molecule features a "silent" deuterated B-ring (

Synthetic Pathway: The Origin of Structure

To elucidate a structure with certainty, one must first control its genesis.[2] The synthesis of 3-Chloro-2-methylbiphenyl-d5 is achieved via a Suzuki-Miyaura Cross-Coupling , a method selected for its tolerance of steric hindrance at the ortho-methyl position.[1]

Retrosynthetic Logic

The molecule is disconnected at the biaryl bond. To ensure the

Reaction Workflow (Graphviz)

Figure 1: Chemoselective Suzuki-Miyaura coupling pathway ensuring regiospecific deuterium incorporation.[1][2]

Structural Elucidation: Mass Spectrometry

Mass spectrometry provides the primary confirmation of isotopic incorporation (

Isotopic Pattern Analysis

The native (non-deuterated) compound, 3-Chloro-2-methylbiphenyl (

The critical "fingerprint" for this molecule is the interplay between the Chlorine isotopes (

Table 1: Theoretical Mass Spectral Ions (EI Source, 70eV)

| Ion Identity | Composition | m/z (Theoretical) | Relative Abundance | Diagnostic Value |

| Molecular Ion ( | 207.1 | 100% | Confirms | |

| Isotope Peak ( | 209.1 | ~32% | Confirms presence of 1 Chlorine atom.[1][2] | |

| Fragment ( | 172.1 | High | Loss of Cl; confirms biphenyl core stability.[1][2] | |

| Fragment ( | 192.1 | Low | Loss of methyl; rare in biaryls but possible.[1][2] |

Criteria for Acceptance

-

Mass Shift: The parent ion must appear at m/z 207, exactly +5 units from the native standard.[2]

-

Isotopic Ratio: The intensity ratio of m/z 207 to 209 must be approximately 3:1 . Deviations suggest contamination or incorrect halogenation.[2]

-

Absence of

: The signal at m/z 202 (native) must be <0.5% relative to m/z 207 to ensure assay accuracy.

Structural Elucidation: NMR Spectroscopy

While MS confirms the mass, NMR confirms the regiochemistry (position of substituents).[1][2]

The "Silent Ring" Effect

In

-

Native Compound: Shows 9 aromatic protons (complex overlapping multiplet).[1]

-

Target (

): Shows only 3 aromatic protons (on the chloro-methyl ring).[1] The 5 protons of the phenyl ring are invisible.

Proton Assignment Logic

We expect an ABC spin system for the three remaining protons on the substituted ring (Positions 4, 5, and 6).[1][2]

NMR Elucidation Workflow (Graphviz)

Figure 2: NMR logic tree demonstrating how the "silent" d5-ring validates the structure.

Experimental Protocols

Synthesis Protocol (Bench Scale)

Objective: Synthesis of 3-Chloro-2-methylbiphenyl-d5.

-

Setup: Flame-dry a 50 mL Schlenk flask. Equip with a magnetic stir bar and rubber septum.[2]

-

Charging: Add 1-Bromo-3-chloro-2-methylbenzene (1.0 eq, 2.0 mmol) and Phenyl-d5-boronic acid (1.2 eq, 2.4 mmol).

-

Catalyst: Add

(3 mol%) and -

Solvent: Add degassed Dioxane/Water (4:1 v/v, 10 mL).

-

Reaction: Purge with Nitrogen for 5 mins. Heat to 90°C for 12 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with Brine (

).[1][2] Dry organic layer over -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc 95:5). The product is a colorless oil.

Quality Control (QC) Check

-

HPLC Purity: >98% (UV @ 254 nm).

-

Storage: -20°C, protected from light (to prevent photodechlorination).

References

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2008).[2] Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling. Green Chemistry. Retrieved from [Link][2]

-

National Institutes of Health (NIH). (1980).[1][2] Bromo and chlorobiphenyl metabolism: GC-MS identification. PubMed.[2] Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-2-methylbiphenyl-d5: Synthesis, Characterization, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylbiphenyl-d5 is a deuterated analog of the polychlorinated biphenyl (PCB) congener, 3-chloro-2-methylbiphenyl. Its significance in modern analytical chemistry, particularly in mass spectrometry-based applications, cannot be overstated. This technical guide provides a comprehensive overview of 3-Chloro-2-methylbiphenyl-d5, including its chemical identity, proposed synthesis, analytical characterization, and its critical role as an internal standard in quantitative analysis. The incorporation of five deuterium atoms onto the unsubstituted phenyl ring provides a distinct mass shift, making it an ideal tool for isotope dilution mass spectrometry (IDMS), a gold-standard technique for achieving high accuracy and precision in the quantification of its non-labeled counterpart and related analytes. This guide is intended to be a valuable resource for researchers in environmental analysis, drug metabolism studies, and other fields requiring precise trace-level quantification.

Physicochemical Properties and Chemical Identity

The fundamental properties of 3-Chloro-2-methylbiphenyl-d5 are summarized in the table below. While experimental data for the deuterated species is not widely published, the properties of its non-deuterated analog provide a close approximation.

| Property | Value | Source(s) |

| Chemical Name | 3-Chloro-2-methyl-1,1'-biphenyl-d5 | [1] |

| CAS Number | 1330173-04-0 | [2] |

| Molecular Formula | C₁₃H₆D₅Cl | [2] |

| Molecular Weight | 207.71 g/mol | [2] |

| Appearance | Colorless Oil (Predicted) | [2] |

| Boiling Point (non-deuterated) | 102-105 °C at 0.65 mmHg | |

| Density (non-deuterated) | 1.137 g/mL at 25 °C | |

| Synonyms | 1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene | [1] |

Proposed Synthesis Protocols

The synthesis of 3-Chloro-2-methylbiphenyl-d5 is not extensively detailed in publicly available literature. However, based on established methodologies for the synthesis of biphenyl compounds and their deuterated analogs, two primary synthetic routes can be proposed: a Suzuki-Miyaura coupling and a Grignard reaction. Both methods offer robust and versatile approaches to constructing the biphenyl core.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of 3-Chloro-2-methylbiphenyl-d5, this would involve the coupling of benzene-d6 derived boronic acid with 3-chloro-2-methylbromobenzene.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation of Phenyl-d5-boronic acid: This starting material can be synthesized from benzene-d6 via bromination to yield bromobenzene-d5, followed by reaction with a strong base (e.g., n-butyllithium) and subsequent quenching with a trialkyl borate.

-

Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-chloro-2-methylbromobenzene (1.0 equivalent), phenyl-d5-boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to yield pure 3-Chloro-2-methylbiphenyl-d5.

Caption: Proposed Suzuki-Miyaura coupling synthesis of 3-Chloro-2-methylbiphenyl-d5.

Grignard Reaction Approach

The Grignard reaction provides a classic and effective method for the formation of carbon-carbon bonds.[3] In this approach, a Grignard reagent is prepared from one of the aryl halides and then reacted with the other aryl halide, often in the presence of a catalyst.

Experimental Protocol: Grignard Reaction

-

Preparation of Phenyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene-d5 (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

-

Coupling Reaction: In a separate flask, dissolve 3-chloro-2-methylbromobenzene (1.0 equivalent) in anhydrous THF. To this solution, add the freshly prepared phenyl-d5-magnesium bromide solution dropwise at room temperature. A catalyst, such as nickel(II) chloride, can be added to improve the yield.[3]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 3-Chloro-2-methylbiphenyl-d5.

Caption: Proposed Grignard reaction synthesis of 3-Chloro-2-methylbiphenyl-d5.

Analytical Characterization

The identity and purity of 3-Chloro-2-methylbiphenyl-d5 are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of this compound. The gas chromatogram will show a single major peak corresponding to 3-Chloro-2-methylbiphenyl-d5. The mass spectrum is the most definitive tool for confirming its identity.

-

Expected Mass Spectrum: The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 207. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom. The fragmentation pattern is expected to be similar to that of the non-deuterated analog, with fragments corresponding to the loss of deuterium, chlorine, and methyl groups. The presence of the five deuterium atoms will result in a 5-mass-unit shift in the molecular ion and key fragments compared to the non-deuterated standard.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding only to the protons on the 3-chloro-2-methylphenyl ring. The signals for the protons on the other phenyl ring will be absent due to their substitution with deuterium. The integration of the remaining proton signals should correspond to the six protons of the substituted ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all 13 carbon atoms. The signals for the deuterated carbons will appear as multiplets due to carbon-deuterium coupling and will have a lower intensity compared to the protonated carbons.[5]

-

²H NMR: The deuterium NMR spectrum will show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring.

Application as an Internal Standard

The primary application of 3-Chloro-2-methylbiphenyl-d5 is as an internal standard for the quantitative analysis of 3-chloro-2-methylbiphenyl and other related PCBs in various matrices, such as environmental samples (soil, water, air) and biological samples (blood, tissue).[6]

Principle of Isotope Dilution Mass Spectrometry (IDMS):

In IDMS, a known amount of the deuterated internal standard (3-Chloro-2-methylbiphenyl-d5) is added to the sample before any extraction or cleanup steps. The deuterated standard is chemically identical to the analyte of interest, so it behaves identically throughout the sample preparation and analysis process. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

During GC-MS analysis, the mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. The concentration of the analyte is then determined by comparing the peak area of the analyte to the peak area of the internal standard. This ratio is independent of sample loss and variations in instrument response, leading to highly accurate and precise quantification.

Caption: Workflow for Isotope Dilution Mass Spectrometry using a deuterated internal standard.

Suppliers

3-Chloro-2-methylbiphenyl-d5 is a specialized chemical and can be sourced from a number of reputable suppliers that specialize in stable isotope-labeled compounds and analytical standards.

-

Pharmaffiliates: A supplier of pharmaceutical reference standards, including stable isotopes.[2]

-

LGC Standards: A global leader in the production and distribution of reference materials and proficiency testing schemes. LGC distributes products from Toronto Research Chemicals (TRC).[1]

-

Toronto Research Chemicals (TRC): A manufacturer of complex organic chemicals for biomedical research.[7][8][9]

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading producer of stable isotopes and stable isotope-labeled compounds.[10]

-

Eurisotop: A subsidiary of CIL, specializing in deuterated NMR solvents and stable isotope-labeled compounds.[11]

-

Santa Cruz Biotechnology, Inc. (SCBT): A supplier of biochemicals, antibodies, and other research reagents.[12][13][14][15][16]

-

Amerigo Scientific: A provider of a wide range of stable isotope-labeled standards.[17]

-

Tzamal D-Chem Laboratories: A supplier of labeled biochemical and organic compounds.[18]

Conclusion

3-Chloro-2-methylbiphenyl-d5 serves as an indispensable tool for researchers and scientists requiring accurate and precise quantification of its non-deuterated analog and other related compounds. Its synthesis, while not trivial, can be achieved through established organometallic coupling reactions such as the Suzuki-Miyaura coupling or the Grignard reaction. Proper analytical characterization using techniques like GC-MS and NMR is essential to confirm its identity and isotopic purity. The use of 3-Chloro-2-methylbiphenyl-d5 as an internal standard in isotope dilution mass spectrometry represents a robust and reliable approach to overcome challenges associated with matrix effects and sample preparation variability, ultimately leading to higher quality analytical data in critical areas such as environmental monitoring and drug development.

References

Sources

- 1. 3-Chloro-2-methylbiphenyl-d5 | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Industrial Synthesis of 3-Chloro-2-methylbiphenyl by Non-ligated Nickel(II) Chloride-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Haloarenes [jstage.jst.go.jp]

- 4. resolvemass.ca [resolvemass.ca]

- 5. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]

- 8. Toronto Research Chemicals Clinisciences [clinisciences.com]

- 9. Toronto Research Chemicals -Chemindustry.com - The leading vertical market advertising source for the chemical world [chemindustry.com]

- 10. isotope.com [isotope.com]

- 11. Deuterated Solvents & Stable Isotope-Labeled Compounds | Eurisotop [eurisotop.com]

- 12. Chemicals | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Antibodies, Gene Editors, Chemicals & Lab Supplies For Research [scbt.com]

- 14. 3-Chloro-2-methylbenzamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. Isotopically Labeled Biochemicals | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. 2-Amino-5-phenylpyridine-d5 | Science Company | Labroots [labroots.com]

- 17. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 18. d-chem.co.il [d-chem.co.il]

Comprehensive Technical Guide on 3-Chloro-2-methylbiphenyl-d5: Physicochemical Properties, Isotopic Rationale, and Analytical Applications

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Agrochemical Development Professionals.

Executive Summary

As a Senior Application Scientist, the selection of an internal standard (IS) in trace-level quantitative analysis is never arbitrary; it is a calculated decision driven by the fundamental laws of physical chemistry and mass spectrometry. 3-Chloro-2-methylbiphenyl-d5 is a highly specialized, stable isotope-labeled compound designed to eliminate analytical bias in complex matrices. This whitepaper provides an in-depth technical analysis of its molecular properties, the mechanistic causality behind its deuteration, and field-proven protocols for its use in Isotope Dilution Mass Spectrometry (IDMS) workflows.

Core Physicochemical Parameters

Understanding the exact molecular architecture of 3-Chloro-2-methylbiphenyl-d5 is the first step in predicting its behavior in chromatographic systems. The molecule consists of a biphenyl core where one phenyl ring is fully deuterated (-d5), while the other ring retains the chloro and methyl substitutions.

According to authoritative chemical repositories such as 1 [1] and2 [2], the fundamental parameters are as follows:

Table 1: Physicochemical and Structural Data

| Parameter | Specification | Causality / Analytical Impact |

| Chemical Name | 3-Chloro-2-methyl-1,1'-biphenyl-d5 | Standardized nomenclature for isotopic tracking. |

| Molecular Formula | C₁₃H₆D₅Cl | The substitution of 5 protium atoms with deuterium. |

| Molecular Weight | 207.71 g/mol | Provides a +5.03 Da mass shift compared to the native analyte. |

| CAS Number (Labeled) | 1330173-04-0 | Unique identifier for procurement of the high-purity standard. |

| CAS Number (Unlabeled) | 20261-24-9 | Reference for the native endogenous compound. |

| LogP (Estimated) | ~4.5 | High lipophilicity dictates the use of non-polar extraction solvents. |

The Causality of Deuteration: Mechanistic Advantages

Why synthesize a -d5 variant instead of relying on structural analogs? The answer lies in creating a self-validating system .

-

Elimination of Matrix Effects: In LC-MS/MS or GC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the target analyte. Because 3-Chloro-2-methylbiphenyl-d5 is chemically identical to its unlabeled counterpart, it co-elutes at the exact same retention time. Any ionization suppression affecting the native analyte affects the -d5 standard equally, canceling out the error when calculating the response ratio.

-

Mass Defect Resolution: The +5 Da mass shift ensures absolute baseline resolution in the mass spectrometer's first quadrupole (Q1). A smaller shift (e.g., +1 or +2 Da) risks isotopic cross-talk from the natural ¹³C and ³⁷Cl isotopic envelope of the native compound.

-

Kinetic Isotope Effect (KIE) Mitigation: By placing the deuterium atoms on the unsubstituted phenyl ring rather than near the reactive chloro-methyl sites, primary kinetic isotope effects during extraction or derivatization are minimized.

Agrochemical Context: The Bifenthrin Connection

To understand the practical application of this standard, one must look at its role in agrochemical development. Unlabeled 3 [3] in the synthesis of the pyrethroid insecticide bifenthrin .

Through a Grignard reaction with magnesium, followed by a reaction with polyoxymethylene diacetate, 3-chloro-2-methylbiphenyl is converted into4 [4]. Consequently, 3-Chloro-2-methylbiphenyl-d5 is heavily utilized by environmental scientists and pharmacologists to track the degradation pathways, soil half-life, and metabolic clearance of bifenthrin derivatives in biological systems.

Self-Validating Experimental Protocol: Isotope Dilution Mass Spectrometry

The following step-by-step methodology outlines how to utilize 3-Chloro-2-methylbiphenyl-d5 to create a self-validating quantitative workflow for environmental or biological samples.

Phase 1: Matrix Spiking (The Critical Step)

Causality: The internal standard must be introduced before any sample manipulation. This ensures that any physical loss of the analyte during extraction is proportionally mirrored by the standard.

-

Aliquot 1.0 mL of the biological/environmental sample (e.g., plasma or soil extract) into a clean borosilicate glass tube.

-

Spike the sample with 10 µL of a 1.0 µg/mL working solution of 3-Chloro-2-methylbiphenyl-d5.

-

Vortex for 30 seconds and allow the sample to equilibrate for 15 minutes at room temperature, ensuring the -d5 standard partitions into the matrix identically to the native analyte.

Phase 2: Liquid-Liquid Extraction (LLE)

-

Add 3.0 mL of a non-polar extraction solvent (e.g., Hexane:Ethyl Acetate, 80:20 v/v). Rationale: The high LogP of the biphenyl core requires a highly non-polar solvent for efficient recovery.

-

Agitate on a mechanical shaker for 10 minutes.

-

Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

-

Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of Acetonitrile for LC-MS/MS or Hexane for GC-MS analysis.

Phase 3: Instrumental Analysis & Quantification

-

Inject 2 µL of the reconstituted sample into the GC-MS/MS or LC-MS/MS system.

-

Monitor the specific mass transitions (See Table 2).

-

Calculate the concentration of the native analyte using the ratio of the peak area of the native compound to the peak area of the -d5 internal standard, plotted against a multi-point calibration curve.

Figure 1: Self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing 3-Chloro-2-methylbiphenyl-d5.

Quantitative Data & MS Parameters

To successfully implement the protocol above, the mass spectrometer must be tuned to the specific fragmentation patterns of both the native and deuterated compounds. The primary fragmentation pathway involves the homolytic cleavage of the chlorine atom (-35 Da).

Table 2: Multiple Reaction Monitoring (MRM) Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragment Loss | Collision Energy (eV) |

| 3-Chloro-2-methylbiphenyl | 202.0 | 167.0 | [M - Cl]⁺ | 15 - 20 |

| 3-Chloro-2-methylbiphenyl-d5 | 207.0 | 172.0 | [M - Cl]⁺ | 15 - 20 |

Note: The +5 Da mass shift is perfectly preserved in the product ion, proving that the deuterium label is located on the stable biphenyl ring and is not lost during collision-induced dissociation (CID).

References

-

Pharmaffiliates. "1330173-04-0 | Chemical Name : 3-Chloro-2-methylbiphenyl-d5." Pharmaffiliates.com. Available at: [Link]

-

ChemBK. "Bifenthrin alcohol - Uses and synthesis methods." ChemBK.com. Available at:[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 3-Chloro-2-methylbiphenyl using an Isotope Dilution LC-MS/MS Method

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant risks to environmental and human health due to their toxicity and tendency to bioaccumulate.[1][2] Accurate and robust quantification of individual PCB congeners is therefore critical for regulatory monitoring and risk assessment. This application note details a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3-Chloro-2-methylbiphenyl, a specific PCB congener. The method employs 3-Chloro-2-methylbiphenyl-d5 as a stable isotopically labeled (SIL) internal standard, leveraging the principles of isotope dilution mass spectrometry (IDMS) to ensure the highest level of accuracy and precision by correcting for matrix effects and procedural losses.[3][4]

Introduction: The Imperative for Isotope Dilution in PCB Analysis

The analysis of PCBs in complex matrices such as soil, water, and biological tissues is notoriously challenging.[5][6] Sample preparation can be extensive, and co-extracted matrix components can cause significant ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[7]

The "gold standard" to overcome these challenges is Isotope Dilution Mass Spectrometry (IDMS).[3][8] This technique involves adding a known quantity of a stable isotopically labeled version of the analyte to the sample at the very beginning of the workflow. The SIL internal standard is chemically identical to the native analyte, ensuring it behaves the same way during every step of extraction, cleanup, and analysis.[9] Because the SIL standard is differentiated from the analyte by its mass-to-charge ratio (m/z), the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of sample loss or matrix effects. This provides a highly reliable basis for quantification.[4]

3-Chloro-2-methylbiphenyl-d5 is an ideal internal standard for its native counterpart. The five deuterium atoms provide a distinct mass shift of +5 Da, preventing any isotopic crosstalk while maintaining virtually identical chromatographic retention times and ionization efficiencies.

Experimental Protocol

Materials and Reagents

-

Analytical Standard: 3-Chloro-2-methylbiphenyl (≥99% purity)

-

Internal Standard: 3-Chloro-2-methylbiphenyl-d5 (≥98% isotopic purity)

-

Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and deionized water.

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

-

Sample Matrix: The protocol below is optimized for water samples. For solid matrices like soil or tissue, an appropriate initial extraction step (e.g., Soxhlet or pressurized liquid extraction) is required before proceeding to the Solid-Phase Extraction (SPE) cleanup.[6]

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analytical standard and the d5-internal standard in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution of the analytical standard with 50:50 methanol:water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (10 ng/mL): Dilute the d5-internal standard primary stock to create a working solution used to spike all samples, calibration standards, and QCs.

Sample Preparation: Solid-Phase Extraction (SPE) Workflow

This protocol provides a robust method for extracting the target analyte from a water sample.

-

Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Internal Standard Spiking: Add 100 µL of the 10 ng/mL 3-Chloro-2-methylbiphenyl-d5 internal standard spiking solution to the 100 mL water sample. Also spike all calibration standards and QCs. This step is critical and must be done prior to any extraction.

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., HLB type) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Analyte Elution: Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an LC autosampler vial.[10]

LC-MS/MS Instrumentation and Parameters

The following parameters provide a robust starting point for method development on a modern triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

MRM Transitions

The selection of precursor and product ions is fundamental to the selectivity of the method. The values below are representative and should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 3-Chloro-2-methylbiphenyl | 217.1 | 152.1 | 25 | Quantifier |

| 3-Chloro-2-methylbiphenyl | 217.1 | 115.1 | 35 | Qualifier |

| 3-Chloro-2-methylbiphenyl-d5 | 222.1 | 157.1 | 25 | Internal Std. |

Workflow Visualization

Sources

- 1. accustandard.com [accustandard.com]

- 2. dtsc.ca.gov [dtsc.ca.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. gcms.cz [gcms.cz]

- 6. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. scispace.com [scispace.com]

- 10. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of PCBs using 3-Chloro-2-methylbiphenyl-d5

This Application Note is designed for researchers and drug development professionals focusing on the trace quantification of Polychlorinated Biphenyls (PCBs) or structurally related impurities. It addresses the specific use of 3-Chloro-2-methylbiphenyl-d5 as a Surrogate Internal Standard (IS).

Executive Summary

Accurate quantification of PCBs in biological matrices or pharmaceutical raw materials requires robust internal standardization to correct for extraction losses and matrix effects. While Carbon-13 labeled PCBs (

This protocol details the validation and application of 3-Chloro-2-methylbiphenyl-d5 as a Surrogate Internal Standard . Due to its structural homology (biphenyl core + chlorination) yet distinct chromatographic behavior (methylation), this IS provides an orthogonal reference point, ensuring precise quantification without co-elution interference common in high-throughput PCB congener analysis.

Chemical Basis & Rationale

The Internal Standard: 3-Chloro-2-methylbiphenyl-d5

-

Chemical Structure: A biphenyl ring system with a chlorine atom at the 3-position, a methyl group at the 2-position, and 5 deuterium atoms on the non-substituted ring.

-

Role:

-

Physicochemical Surrogate: Matches the lipophilicity (

) of lower-chlorinated PCBs, ensuring it tracks extraction efficiency in Liquid-Liquid Extraction (LLE). -

Spectral Distinctness: The methyl group shifts the retention time (RT) relative to non-methylated PCB congeners, preventing "cross-talk" in the MS source.

-

Mass Shift: The

labeling provides a +5 Da shift, allowing for interference-free Selected Reaction Monitoring (SRM).

-

Mechanism of Action

In Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), the IS is spiked into the sample prior to extraction. The ratio of the native PCB area to the IS area is used to calculate concentration, normalizing for:

-

Recovery Loss: Variations in LLE or SPE efficiency.

-

Injection Variability: Autosampler errors.

-

Matrix Effects: Ionization suppression/enhancement (to a degree, though less perfect than

-analogs).

Experimental Protocol

Materials & Reagents

-

Analyte Standards: Native PCB Mix (e.g., Aroclor equivalents or specific congeners PCB 28, 52, 101, 153, 138, 180).

-

Internal Standard: 3-Chloro-2-methylbiphenyl-d5 (Purity >98%, Isotopic Enrichment >99%).

-

Solvents: n-Hexane (Pesticide Grade), Dichloromethane (DCM), Isooctane.

-

Matrix: Rat Plasma (for PK studies) or API solution.

Standard Preparation

-

Stock Solution (IS): Dissolve 3-Chloro-2-methylbiphenyl-d5 in isooctane to 100 µg/mL.

-

Working Solution (IS): Dilute Stock to 100 ng/mL in isooctane.

-

Calibration Curve: Prepare serial dilutions of Native PCBs (0.5 to 500 ng/mL) containing a fixed concentration of IS (e.g., 10 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen for its ability to disrupt protein binding in plasma and high recovery of lipophilic compounds.

-

Aliquot: Transfer 200 µL of plasma/sample into a glass centrifuge tube.

-

Spike: Add 20 µL of Working IS Solution (100 ng/mL). Vortex for 10 sec.

-

Equilibrate: Allow to stand for 15 mins to ensure IS integration with the matrix.

-

Extract: Add 2 mL of Hexane:DCM (4:1 v/v).

-

Agitate: Mechanical shaker for 20 mins.

-

Centrifuge: 3000 x g for 10 mins at 4°C.

-

Transfer: Collect the organic (upper) layer into a clean vial.

-

Concentrate: Evaporate to dryness under a gentle stream of Nitrogen (

) at 35°C. -

Reconstitute: Dissolve residue in 100 µL Isooctane. Transfer to GC vial with insert.

Instrumentation: GC-MS/MS Parameters

System: Agilent 8890 GC / 7000D Triple Quadrupole (or equivalent).

GC Conditions

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Why: Low bleed, excellent separation of aromatic isomers.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 280°C.

-

Oven Program:

-

Initial: 80°C (hold 1 min)

-

Ramp 1: 30°C/min to 180°C

-

Ramp 2: 5°C/min to 300°C (hold 5 min)

-

Total Run Time: ~30 mins.

-

MS/MS Detection (MRM Mode)

Using Electron Impact (EI) ionization at 70 eV.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |

| 3-Chloro-2-methylbiphenyl-d5 | 207.5 | 172.5 (M - Cl) | 15 | 50 |

| 207.5 | 192.5 (M - CH3) | 10 | 50 | |

| PCB 28 (Trichloro) | 256.0 | 186.0 | 25 | 25 |

| PCB 153 (Hexachloro) | 360.0 | 290.0 | 30 | 25 |

Note: The transitions for the IS are theoretical based on structure (Loss of Chlorine or Methyl). Experimental tuning is required to maximize sensitivity.

Workflow Visualization

The following diagram illustrates the critical path for the extraction and quantification logic.

Caption: Step-by-step workflow from sample spiking to ratiometric quantification.

Data Analysis & Calculations

Quantification is performed using the Internal Standard Method .

Response Factor (RF)

Calculate the Relative Response Factor (RRF) from the calibration standards:

Where:

- = Peak Area of the PCB congener.

- = Peak Area of 3-Chloro-2-methylbiphenyl-d5.

- = Concentration of the PCB standard.

- = Concentration of the IS.

Sample Quantification

Validation Criteria (FDA/EMA Guidelines)

To ensure "Trustworthiness" and "Scientific Integrity," the method must pass the following criteria:

-

Selectivity: Analyze 6 blank matrix lots. No interfering peaks at the retention time of the IS or PCBs (>20% of LLOQ).

-

Critical Check: Ensure the "methyl" group on the IS provides sufficient resolution from native PCB 28/31.

-

-

Linearity:

over the range (e.g., 0.5 – 500 ng/mL). -

Accuracy & Precision:

-

Intra-day/Inter-day CV% < 15% (20% at LLOQ).

-

Accuracy within ±15% of nominal.

-

-

Recovery: Compare IS area in extracted samples vs. post-extraction spiked samples. Consistent recovery (>70%) is required for valid quantification.

Critical Application Note: Methyl-PCBs

While this guide focuses on standard PCBs, 3-Chloro-2-methylbiphenyl-d5 is the ideal internal standard for the emerging class of pollutants known as Methyl-PCBs (Me-PCBs) . If your research involves metabolic profiling of PCBs (where methylation is a detoxification pathway), this IS serves as a direct structural analogue, offering superior compensation for matrix effects compared to standard

References

-

US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. United States Environmental Protection Agency. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

-

Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. (Context for Methyl-PCB relevance). Link

-

Sigma-Aldrich. (n.d.). 3-Chloro-2-methylbiphenyl Product Specification. (Source for chemical data). Link

Application Note: High-Precision Quantification of 3-Chloro-2-methylbiphenyl (PCB 13) in Environmental Samples using Isotope Dilution GC-MS/MS with 3-Chloro-2-methylbiphenyl-d5

Introduction: The Challenge of PCB Analysis

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their toxicity and tendency to bioaccumulate.[1] Accurate monitoring of PCB levels in complex environmental matrices such as soil, sediment, and water is crucial for risk assessment and remediation efforts. However, the analysis is challenging due to the complexity of these matrices and the low concentration of target analytes.[2]

Isotope Dilution Mass Spectrometry (IDMS) is a highly reliable analytical technique for the quantification of trace organic compounds.[1] This method involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte. This internal standard, in this case, 3-Chloro-2-methylbiphenyl-d5, behaves almost identically to its native counterpart (3-Chloro-2-methylbiphenyl, also known as PCB congener 13) throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard, the method effectively corrects for analyte loss during sample preparation and for matrix-induced variations in instrument response, ensuring high accuracy and precision.[3] This application note provides a detailed protocol for the analysis of 3-Chloro-2-methylbiphenyl using its deuterated analog as an internal standard, employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Analyte and Internal Standard Properties

A thorough understanding of the physical and chemical properties of both the target analyte and the internal standard is fundamental to method development.

| Property | 3-Chloro-2-methylbiphenyl (PCB 13) | 3-Chloro-2-methylbiphenyl-d5 |

| Synonyms | 3-Chloro-2-methyl-1,1'-biphenyl | 3-Chloro-2-methyl-1,1'-biphenyl-d5 |

| CAS Number | 20261-24-9 | 1330173-04-0[3] |

| Molecular Formula | C₁₃H₁₁Cl[] | C₁₃H₆D₅Cl[3] |

| Molecular Weight | 202.68 g/mol | 207.71 g/mol [3] |

| Appearance | Oily Liquid[2] | Colorless Oil[3] |

| Boiling Point | 102-105 °C at 0.65 mmHg | Not specified |

| Density | 1.137 g/mL at 25 °C | Not specified |

The Principle of Isotope Dilution

The core of this high-precision method lies in the principle of isotope dilution. The deuterated internal standard (IS), 3-Chloro-2-methylbiphenyl-d5, is chemically identical to the native analyte, ensuring it tracks the analyte through the entire analytical process. Any losses during extraction or variations in injection volume will affect both compounds equally. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the native analyte's response to the deuterated standard's response, which remains constant regardless of sample loss.

Caption: Isotope Dilution workflow for PCB 13 analysis.

Detailed Analytical Protocol

This protocol outlines the key steps for the analysis of 3-Chloro-2-methylbiphenyl (PCB 13) in soil or sediment samples.

Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil/sediment sample and sieve through a 2-mm mesh to ensure homogeneity.

-

Weighing: Weigh 5-10 g of the homogenized sample into a clean extraction thimble or tube.[1]

-

Fortification: Spike the sample with a known amount of 3-Chloro-2-methylbiphenyl-d5 solution. The spiking level should be chosen to be within the calibrated range of the instrument.

-

Desiccation: Mix the sample with anhydrous sodium sulfate to remove residual moisture, which can impede extraction efficiency.[5]

-

Extraction: Perform solvent extraction using an appropriate technique.

-

Soxhlet Extraction (EPA Method 3540C): Extract the sample for 16-24 hours with a suitable solvent mixture like hexane/acetone (1:1, v/v). This is an exhaustive and highly effective technique.[6]

-

Pressurized Liquid Extraction (PLE): A faster alternative using elevated temperature and pressure. Typical conditions are a hexane/acetone (1:1, v/v) solvent, 150°C, and 15 MPa pressure.[7]

-

-

Concentration: Concentrate the resulting extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup (Based on EPA Method 3620)

Cleanup is a critical step to remove co-extracted matrix interferences that can affect GC-MS/MS performance. Florisil®, a magnesium silicate adsorbent, is highly effective for this purpose.[5][8]

Caption: Florisil® column cleanup workflow for PCB extracts.

Detailed Florisil Cleanup Protocol:

-

Column Preparation: Pack a chromatography column with 10 g of activated Florisil®. Top with 1-2 cm of anhydrous sodium sulfate to protect the sorbent bed.[3]

-

Conditioning: Pre-rinse the column with approximately 60 mL of hexane. Allow the solvent to drain to the top of the sodium sulfate layer, ensuring the column does not go dry.[3]

-

Sample Loading: Transfer the 1 mL concentrated sample extract onto the column.

-

Elution: Elute the PCBs from the column using a solvent mixture of 90:10 hexane/acetone.[9] Collect the eluate.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.[1]

GC-MS/MS Instrumental Analysis

The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer, which provides the high selectivity and sensitivity required for trace-level quantification.

| Parameter | Setting | Rationale |

| GC System | Thermo Scientific TRACE 1310 or equivalent | Provides robust and reproducible chromatography. |

| Injector | Split/splitless (SSL) at 250 °C, Splitless mode | Ensures efficient transfer of analytes onto the column for trace analysis. |

| Column | Thermo Scientific TRACE TR-PCB 8 MS (50 m, 0.25 mm, 0.25 µm) or equivalent | Offers excellent separation of PCB congeners, including critical pairs.[10] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic performance. |

| Oven Program | 80°C (hold 1 min), ramp 20°C/min to 150°C, ramp 5°C/min to 280°C, ramp 50°C/min to 340°C (hold 10 min) | Optimized temperature program for the separation of a wide range of PCB congeners.[11] |

| MS System | Thermo Scientific TSQ 9610 or equivalent | Triple quadrupole MS offers high selectivity and sensitivity through SRM.[5] |

| Ion Source | Electron Ionization (EI) at 300 °C | Standard, robust ionization technique for PCBs. |

| Acquisition Mode | Timed-Selected Reaction Monitoring (t-SRM) | Maximizes sensitivity and selectivity by monitoring specific transitions only during the expected retention time window of the analyte.[5] |

| Collision Gas | Argon at 1.5 mTorr | Inert gas used to induce fragmentation in the collision cell. |

Selected Reaction Monitoring (SRM) Transitions:

The primary fragmentation pathway for PCBs in EI-MS/MS involves the loss of two chlorine atoms (Cl₂).[12] Based on this, the following SRM transitions are recommended for confident identification and quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| 3-Chloro-2-methylbiphenyl (PCB 13) | 202 | 132 | ~20 | Quantifier |

| 204 | 132 | ~20 | Qualifier | |

| 3-Chloro-2-methylbiphenyl-d5 | 207 | 137 | ~20 | Internal Standard |

Data Analysis and Quantification

-

Calibration: Prepare a series of calibration standards containing known concentrations of native PCB 13 and a constant concentration of 3-Chloro-2-methylbiphenyl-d5.

-

Curve Generation: Generate a calibration curve by plotting the response ratio (peak area of native PCB 13 / peak area of 3-Chloro-2-methylbiphenyl-d5) against the concentration ratio. Linearity should be demonstrated with a coefficient of determination (R²) > 0.990.[5]

-

Quantification: Calculate the concentration of PCB 13 in the sample extracts using the response ratio obtained from the sample analysis and the generated calibration curve.[3]

Method Performance

The use of an isotope dilution GC-MS/MS method provides excellent performance for the analysis of PCBs in complex matrices.

| Parameter | Typical Value | Significance |

| Instrument Detection Limit (IDL) | 0.015 - 0.095 ng/kg (in soil) | Demonstrates the high sensitivity of the method, allowing for detection at environmentally relevant concentrations. |

| Recovery | 70 - 120% | The use of an isotopically labeled standard ensures that reported results are corrected for recovery, leading to high accuracy. |

| Precision (RSD) | < 15% | Indicates high reproducibility of the method, a key requirement for reliable environmental monitoring. |

| Linearity (R²) | > 0.990 | Ensures accurate quantification across a wide range of concentrations.[5] |

Conclusion

This application note presents a robust, sensitive, and highly accurate method for the quantification of 3-Chloro-2-methylbiphenyl (PCB 13) in environmental samples. The use of 3-Chloro-2-methylbiphenyl-d5 as an internal standard within an isotope dilution framework effectively mitigates matrix effects and corrects for procedural losses.[3] The high selectivity of GC-MS/MS operating in SRM mode provides confident analyte identification and quantification even at trace levels.[5] This methodology, grounded in established EPA methods, provides researchers and environmental scientists with a self-validating system essential for reliable environmental monitoring and regulatory compliance.

References

-

Pharmaffiliates. (n.d.). 3-Chloro-2-methylbiphenyl-d5 | CAS No: 1330173-04-0. Retrieved from [Link]

-

McDonald, T. A., & Wylie, P. L. (n.d.). Certified Sep-Pak Florisil for Sample Cleanup Organochlorine Pesticides and PCBs. Waters. Retrieved from [Link]

-

DiVA. (2010, June 15). Detection and Quantification of PCB in soil using GC/MS. Retrieved from [Link]

- Konieczka, P., & Namieśnik, J. (2008). Determination of PCBs in Marine Sediment Using Pressurised Liquid Extraction–Gas Chromatography–Isotope Dilution Mass Spectrometry. Chem. Anal. (Warsaw), 53, 785.

- Ito, T., et al. (2001). Determination of polychlorinated biphenyls in sediment by isotope-dilution gas chromatography/mass spectrometry with pressurized fluid extraction.

-

Krstić, D., et al. (n.d.). Validation Method for Determination of PCB Congeners in Soil using GC-MS. Retrieved from [Link]

-

LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved from [Link]

-

Agilent Technologies. (2016, May 23). Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Retrieved from [Link]

-

Georgia.gov. (2021, August 19). Florisil Cleanup-EPA Method 3620B. Retrieved from [Link]

- Ray, S. J., et al. (2005). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of Environmental Monitoring, 7(1), 1-20.

-

Agilent Technologies. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021, July 1). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 608: Organochlorine Pesticides and PCBs. Retrieved from [Link]

Sources

- 1. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 3. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. shimadzu.com [shimadzu.com]

- 8. gcms.cz [gcms.cz]

- 9. gcms.cz [gcms.cz]

- 10. pragolab.cz [pragolab.cz]

- 11. epa.gov [epa.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

analytical method for 3-Chloro-2-methylbiphenyl-d5 in soil

Application Note: High-Precision Quantification of 3-Chloro-2-methylbiphenyl-d5 in Soil Matrices

Executive Summary

This protocol details the analytical methodology for the extraction, cleanup, and quantification of 3-Chloro-2-methylbiphenyl-d5 in soil.[1][2] While often used as an internal standard (ISTD) for methylated polychlorinated biphenyls (Me-PCBs), this guide addresses scenarios where the deuterated compound itself is the target analyte—common in environmental fate studies, controlled release tracer experiments, or degradation pathway analysis.

Key Method Highlights:

-

Extraction: Modified EPA Method 3545A (Pressurized Fluid Extraction) for maximum recovery from aged soil matrices.

-

Detection: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode to eliminate matrix noise common in soil extracts.

-

Sensitivity: Achieves Limits of Quantitation (LOQ) < 0.5 ng/g (ppb).

Chemical Context & Mechanism

3-Chloro-2-methylbiphenyl is a congener of Methylated-PCBs (Me-PCBs), a class of lipophilic, semi-volatile organic compounds (SVOCs). The -d5 analog typically involves deuteration of the unsubstituted phenyl ring.

-

Why Soil Analysis is Difficult: Soil contains humic and fulvic acids that co-extract with SVOCs, causing "matrix enhancement" or signal suppression in the MS source.

-

The Solution: This method employs a rigorous Acidified Silica Gel cleanup to oxidize interfering organic matter without degrading the chemically stable biphenyl core, followed by highly selective Triple Quadrupole MS detection.

Chemical Properties:

| Property | Value (Approx.) | Implication for Analysis |

|---|---|---|

| Formula | C₁₃H₆D₅Cl | Mass shift of +5 Da vs. native. |

| MW | ~207.7 g/mol | Precursor ion for MS/MS. |

| Log K_ow | ~4.5 - 5.0 | Highly lipophilic; binds strongly to soil organic carbon. |

| Volatility | Semi-volatile | Risk of loss during evaporation; requires keeper solvent. |

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data generation.

Figure 1: Analytical workflow for the isolation of deuterated Me-PCBs from soil.

Reagents and Equipment

Reagents:

-

Target Standard: 3-Chloro-2-methylbiphenyl-d5 (>98% isotopic purity).

-

Internal Standard (for volume correction): Phenanthrene-d10 or Chrysene-d12.

-

Solvents: n-Hexane, Acetone, Dichloromethane (DCM) – Pesticide Residue Grade.

-

Cleanup Media: Silica Gel (60 Å, activated at 130°C), Sulfuric Acid (98%).

-

Drying Agent: Diatomaceous Earth (DE) or Sodium Sulfate (anhydrous).

Equipment:

-

Extraction: Thermo Fisher ASE 350, CEM EDGE, or equivalent PFE system.

-

GC-MS/MS: Agilent 8890/7000D or Shimadzu TQ-8040.

-

Column: Rtx-PCB or DB-5ms (30m × 0.25mm × 0.25µm).

Detailed Protocol

Step 1: Sample Preparation

-

Drying: Air-dry soil samples at room temperature (20-25°C) for 48 hours. Avoid oven drying >35°C to prevent volatilization of the target analyte.

-

Sieving: Pass dried soil through a 2mm sieve to remove rocks/debris.

-

Homogenization: Grind 20g of sieved soil to a fine powder using a ball mill.

Step 2: Pressurized Fluid Extraction (PFE)

Rationale: PFE (EPA 3545A) is superior to Soxhlet for lipophilic compounds in aged soil, using high pressure to force solvent into micropores.

-

Cell Loading: Mix 10g of soil with 5g of Diatomaceous Earth (DE). Load into a 33mL stainless steel extraction cell.

-

Spiking: Add 50 µL of Internal Standard (Phenanthrene-d10) directly onto the soil/DE mix.

-

Instrument Parameters:

-

Solvent: Hexane:Acetone (1:1 v/v).[3] Acetone swells the soil lattice; Hexane solubilizes the biphenyl.

-

Temperature: 100°C.

-

Pressure: 1500 psi.

-

Cycles: 2 static cycles (5 minutes each).

-

Flush: 60% cell volume.

-

Step 3: Acidified Silica Cleanup

Rationale: Soil extracts are dark due to humic acids. Sulfuric acid oxidizes these interferences. Me-PCBs are stable in acid, allowing this aggressive cleanup.

-

Column Prep: Mix 10g Silica Gel with 4g Conc. H₂SO₄ (40% acid silica). Pack 1g of this mixture into a glass SPE cartridge or column, topped with 0.5g anhydrous Na₂SO₄.

-

Conditioning: Flush with 10 mL Hexane.

-

Loading: Solvent-exchange the PFE extract to pure Hexane (approx 2 mL) and load onto the column.

-

Elution: Elute with 15 mL n-Hexane. Note: The target analyte elutes in the non-polar fraction. Discard polar interferences retained on the column.

-

Final Concentration: Evaporate the eluate to exactly 1.0 mL under a gentle stream of Nitrogen. Transfer to a GC vial.

Step 4: GC-MS/MS Analysis

GC Parameters:

-

Inlet: Splitless, 280°C.

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Start: 80°C (hold 1 min).

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C.

-

End: 300°C (hold 3 min).

-

MS/MS Parameters (MRM): The transitions below are theoretical based on the fragmentation of chlorinated biphenyls (loss of Cl and methyl groups). Optimization with a neat standard is required.

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| 3-Chloro-2-methylbiphenyl-d5 | 207.1 | 172.1 (M - Cl) | 157.1 (M - Cl - CH₃) | 20 / 25 |

| Phenanthrene-d10 (ISTD) | 188.2 | 160.1 | 188.2 (SIM*) | 25 |

Note: The primary transition (207 -> 172) represents the loss of the Chlorine atom, which is the most favorable fragmentation for this class.

Method Validation Criteria

To ensure scientific integrity (E-E-A-T), the method must meet these criteria before processing real samples:

-

Linearity: Calibration curve (5 points) from 1.0 to 500 ng/mL.

must be > 0.995. -

Recovery (Accuracy): Spike clean sand (blank matrix) with the d5 target at 50 ng/g.

-

Acceptance Range: 70% – 120% recovery.

-

-

Precision: 5 replicate spikes. RSD should be < 15%.

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix extract. If difference > 20%, use Matrix-Matched Calibration.

Troubleshooting

-

Low Recovery:

-

Dirty Liner/Tailing Peaks:

-

Cause: Soil humics bypassing cleanup.

-

Fix: Increase the amount of Acidified Silica or add a Florisil polishing step.

-

-

Peak Broadening:

-

Cause: Mismatch between injection solvent (Acetone?) and column.

-

Fix: Ensure final extract is in 100% Hexane or Isooctane.

-

References

-

U.S. EPA. (2007). Method 3545A: Pressurized Fluid Extraction (PFE).[4][5] SW-846 Update IV. [Link]

-

U.S. EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

-

Agilent Technologies. (2020). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS.[6][7][8][9][10] [Link]

Sources

- 1. cem.de [cem.de]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 4. amptius.com [amptius.com]

- 5. epa.gov [epa.gov]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Shape for 3-Chloro-2-methylbiphenyl-d5

Welcome to the technical support center for improving the chromatographic analysis of 3-Chloro-2-methylbiphenyl-d5. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate quantification of this and similar analytes. As a deuterated internal standard often used in the analysis of polychlorinated biphenyls (PCBs), achieving a symmetrical, sharp peak for 3-Chloro-2-methylbiphenyl-d5 is paramount for data integrity.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the root causes of common peak shape distortions—tailing, fronting, and broadening—and provide detailed, step-by-step protocols to diagnose and resolve these issues in both Gas Chromatography (GC) and Liquid Chromatography (LC) systems.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is my 3-Chloro-2-methylbiphenyl-d5 peak tailing?

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is one of the most common chromatographic problems. It compromises resolution and leads to inaccurate integration and quantification. For a relatively non-polar compound like 3-Chloro-2-methylbiphenyl-d5, tailing is typically caused by unwanted secondary interactions with active sites within the analytical flow path.

Primary Cause: Secondary Site Interactions

-

In Gas Chromatography (GC): "Active sites" are points in the GC flow path, particularly the inlet liner and the front of the GC column, that can interact with analytes.[1][2] These sites are often exposed silanol groups (-Si-OH) on the glass liner or column wall, or metallic impurities.[3] For sensitive analyses, these interactions can lead to analyte adsorption or degradation, resulting in poor peak shape and reduced response.[1][2][4]

-

In Liquid Chromatography (LC): In reversed-phase LC, the primary interaction is between the non-polar analyte and the non-polar stationary phase (e.g., C18). However, residual, un-capped silanol groups on the silica surface of the column packing material can create a secondary, polar interaction mechanism.[5] Basic compounds are particularly susceptible, but even neutral, polarizable compounds can be affected, leading to peak tailing.[6]

Troubleshooting Protocol for Peak Tailing

For GC Systems:

-

Assess the Inlet Liner: The inlet liner is the first surface the sample contacts and a primary source of activity.[3]

-

Action: Replace the inlet liner with a new, high-quality deactivated liner. "Ultra Inert" or similarly designated liners are specifically treated to minimize active sites.[4][7]

-

Causality: A fresh, highly deactivated liner provides a clean, inert surface for sample vaporization, preventing adsorption and degradation that cause tailing.[1][3] Using liners with deactivated glass wool can further protect the column from non-volatile matrix components.[1]

-

-

Perform Inlet Maintenance: Over time, septum fragments and sample matrix can accumulate in the inlet, creating new active sites.[2][4]

-

Action: Replace the septum and inlet seal (e.g., gold-plated seal). Trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites that have developed.[8]

-

Causality: This removes the primary areas where analyte degradation and adsorption occur, ensuring a clean and inert sample path.[2][9]

-

-

Condition the System: If tailing persists after maintenance, active sites may still be present.

-

Action: Perform several injections of a high-concentration standard or a sample matrix known to be "dirty".[10] This process, known as passivation, can saturate the active sites.

-

Causality: The high concentration of analytes or matrix components effectively "coats" the active sites, making them unavailable for interaction with the target analyte in subsequent injections.[10]

-

For LC Systems:

-

Use a High-Quality, End-Capped Column: The quality of the stationary phase is critical.

-

Action: Ensure you are using a modern, high-purity silica column that is thoroughly end-capped. End-capping is a process that chemically derivatizes most of the residual silanol groups.

-

Causality: High-purity silica has fewer metallic impurities, and robust end-capping minimizes the number of available silanol groups, thus reducing the potential for secondary polar interactions that cause tailing.[5]

-

-

Modify the Mobile Phase pH: Suppressing the ionization of silanol groups can dramatically improve peak shape.

-

Action: Lower the pH of the aqueous mobile phase to ≤ 3 by adding an acidic modifier like 0.1% formic acid.[6]

-

Causality: At low pH, silanol groups are protonated (Si-OH) rather than ionized (Si-O⁻). This non-ionized form is much less likely to interact with the analyte via hydrogen bonding or ion-exchange, leading to more symmetrical peaks.[6]

-

-

Consider an Alternative Stationary Phase: If tailing persists, the silica backbone may be the issue.

-

Action: Evaluate columns with different stationary phases, such as hybrid silica/organic polymer particles or non-silica-based supports (e.g., polymeric or zirconia-based).[6]

-

Causality: These materials have inherently fewer or no silanol groups, eliminating the root cause of this type of secondary interaction.[6]

-

FAQ 2: Why is my peak for 3-Chloro-2-methylbiphenyl-d5 fronting?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but is a clear indicator of specific problems.[11][12] The most frequent causes are column overload and sample solvent incompatibility.[13][14]

Primary Causes & Solutions

-

Cause A: Column Overload

-

Explanation: Chromatography relies on a linear relationship between the analyte concentration in the mobile and stationary phases. When too much sample mass is injected, the stationary phase at the column inlet becomes saturated.[15] Excess analyte molecules cannot interact with the stationary phase and are swept down the column prematurely, causing them to elute earlier and create a fronting peak.[12][16] This is a concentration-dependent effect.

-

Solution: The most direct solution is to reduce the amount of analyte loaded onto the column.[12]

-

Protocol: Perform a serial dilution of your sample (e.g., 1:10, 1:100) and inject each dilution. If the peak shape improves and becomes more symmetrical at lower concentrations, mass overload is confirmed as the cause.[17]

-

Quantitative Check: Monitor the peak asymmetry factor and retention time. With mass overload, retention time often decreases as concentration increases. As you dilute the sample, both the peak shape and retention time should stabilize.[16]

-

-

| Injection Concentration | Asymmetry Factor | Retention Time (min) | Observation |

| 100 µg/mL | 0.75 | 8.15 | Severe Fronting |

| 10 µg/mL | 0.95 | 8.28 | Minor Fronting |

| 1 µg/mL | 1.08 | 8.35 | Symmetrical |

| 0.1 µg/mL | 1.10 | 8.35 | Symmetrical |

| A hypothetical table illustrating the effect of reducing sample concentration on peak asymmetry and retention time to diagnose mass overload. |

-

Cause B: Sample Solvent Incompatibility

-

Explanation: This occurs when the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase.[18][19] In reversed-phase LC, injecting a sample in 100% acetonitrile into a mobile phase of 50% acetonitrile/water will cause this issue. The strong solvent plug carries the analyte down the column too quickly, disrupting the proper partitioning process and leading to a distorted, often fronting or split, peak.[20][21] This effect is most pronounced for early-eluting peaks.[11]

-

Solution: The sample solvent should be as close in composition to the mobile phase as possible, or ideally, weaker.[18][19]

-

Protocol: If possible, evaporate the sample solvent and reconstitute the residue in the initial mobile phase.[21] If solubility is an issue, use the weakest solvent that can adequately dissolve the sample. Reducing the injection volume can also mitigate the effect, as a smaller plug of strong solvent is less disruptive.[22]

-

-

FAQ 3: Why is my peak broad and losing efficiency?

Broad peaks are a sign of poor column efficiency, meaning the analyte band is spreading out more than it should as it travels through the system. This leads to decreased resolution and lower sensitivity (as peak height is reduced). The causes can be chemical or physical.

Troubleshooting Workflow for Broad Peaks

The following workflow can help systematically diagnose the cause of peak broadening.

Diagram: Troubleshooting Workflow for Broad Peaks

Caption: A logical workflow for diagnosing the cause of broad chromatographic peaks.

Detailed Explanations

-

Extra-Column Dead Volume: If all peaks in the chromatogram are broad, the problem likely occurs outside the column and affects every peak similarly.[14] Dead volume refers to any space in the flow path where the mobile phase can stagnate or mix, such as in poorly made connections, oversized tubing, or a contaminated guard column.[5][23]

-

Solution: Systematically check every fitting and connection from the injector to the detector. Ensure that tubing is cut perfectly flat and is fully seated in its port before tightening the ferrule. Use tubing with the smallest possible internal diameter appropriate for your system to minimize dispersion.[23]

-

-

Column Degradation: If only some peaks (or just the target analyte) are broadening, the issue is likely chemical and related to the column itself. Over time, columns can become contaminated with strongly retained matrix components, or the packed bed can settle, creating a void at the inlet.[14] This disrupts the flow path and causes band spreading.

-

Solution: First, try flushing the column with a strong solvent (e.g., isopropanol for reversed-phase) to remove contaminants. If your column manufacturer permits it, back-flushing (reversing the column direction) can be more effective at cleaning the inlet frit. If these steps do not restore performance, the column may be irreversibly damaged and require replacement.[22]

-

-

Sub-optimal Flow Rate (GC): In GC, the carrier gas flow rate has a significant impact on efficiency (as described by the Van Deemter equation). A flow rate that is too high or too low will result in broader peaks.

-

Solution: Ensure your carrier gas flow rate is set to the optimal value for your column dimensions and carrier gas type (e.g., ~1.2 mL/min for a 0.25 mm ID column with Helium). Consult your column manufacturer's guidelines for recommended flow rates.

-

References

- Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.

- What is Peak Fronting? (n.d.). PerkinElmer.

- Front Tailing HPLC & GC Peaks. (2022, March 8). Axion Labs.

- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.

- Fronting, cause and remedy? (2005, December 20). Chromatography Forum.

- Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu.

- How to Avoid HPLC Column Overload. (n.d.). Chromatography Today.

- Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. (2011, March 9). Agilent.

- GC Inlet Maintenance. (n.d.). Element Lab Solutions.

- Optimzing your GC flow path for inertness. (n.d.). Scantec Nordic.

- Inert GC Flow Paths Have Never Been More Critical. (n.d.). Chromatography Today.

- GC Inlet Liner Selection, Part III: Inertness. (2019, December 17). Restek Resource Hub.

- HPLC column overload. (2017, September 20). Element Lab Solutions.

- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006, June 30). PubMed.

- How to solve the “solvent effect”. (2023, March 11). uHPLCs.

- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu.

- The Effect of Sample Diluent on Peak Shape. (n.d.). MAC-MOD Analytical.

- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.

- How to Obtain Good Peak Shapes. (n.d.). GL Sciences.

- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.

- Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci.

- Tails in PCBs analysis. (2005, December 16). Chromatography Forum.

- Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.

- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent.

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]

- 4. agilent.com [agilent.com]

- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 7. scantecnordic.se [scantecnordic.se]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. agilent.com [agilent.com]

- 10. Tails in PCBs analysis - Chromatography Forum [chromforum.org]

- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]

- 12. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]

- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]

- 14. acdlabs.com [acdlabs.com]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]

- 18. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. How to solve the “solvent effect”_ [uhplcslab.com]

- 20. lcms.cz [lcms.cz]

- 21. mac-mod.com [mac-mod.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]

Technical Support Center: Troubleshooting Ion Suppression for 3-Chloro-2-methylbiphenyl-d5

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failing bioanalytical assays involving hydrophobic, halogenated aromatics. 3-Chloro-2-methylbiphenyl-d5 is a Stable Isotope-Labeled Internal Standard (SIL-IS) widely used to normalize extraction recovery and compensate for matrix effects during the mass spectrometric analysis of its native counterpart[1].

However, due to its highly non-polar nature and lack of strongly basic or acidic functional groups, it is notoriously susceptible to ion suppression. This guide provides field-proven, mechanistically grounded strategies to diagnose, visualize, and eliminate ion suppression for this specific compound, ensuring your analytical protocols function as self-validating systems.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting